molecular formula C22H28N2O B458378 1-Cyclohexyl-3-(3,3-diphenylpropyl)urea

1-Cyclohexyl-3-(3,3-diphenylpropyl)urea

Cat. No.: B458378
M. Wt: 336.5g/mol
InChI Key: WTOAQUSOOSSPTF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,3-diphenylpropyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3,3-diphenylpropyl moiety on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5g/mol

IUPAC Name

1-cyclohexyl-3-(3,3-diphenylpropyl)urea

InChI

InChI=1S/C22H28N2O/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,23,24,25)

InChI Key

WTOAQUSOOSSPTF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Soluble Epoxide Hydrolase Inhibition
Research indicates that 1-cyclohexyl-3-(3,3-diphenylpropyl)urea derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have several beneficial cardiovascular effects. A study reported the synthesis and biological evaluation of several urea derivatives, demonstrating their potential as sEH inhibitors by using quantitative structure-activity relationship (QSAR) models to predict their efficacy .

2. Antineoplastic Activity
The compound's structural characteristics make it a candidate for developing antineoplastic agents. Urea derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, modifications to the urea structure can enhance its interaction with specific biological targets involved in cancer pathways .

Biological Research Applications

1. Drug Design and Development
The unique structure of this compound allows it to be utilized in drug design frameworks aimed at developing new therapeutic agents. Its ability to form hydrogen bonds and hydrophobic interactions makes it suitable for targeting various receptors and enzymes .

2. Virtual Screening Techniques
The compound has been used in virtual screening studies to identify potential CCR5 antagonists. Researchers employed computational methods to evaluate the binding affinity of various derivatives, leading to the identification of promising candidates for further development .

Case Studies and Experimental Findings

StudyObjectiveFindings
Screening of sEH Inhibitors Evaluate the inhibitory potential of urea derivatives on sEHIdentified several active compounds with IC50 values indicating effective inhibition .
Antineoplastic Activity Assessment Investigate the cytotoxic effects on cancer cell linesCertain derivatives showed significant cytotoxicity, suggesting potential as anticancer agents .
CCR5 Antagonist Identification Utilize QSAR and virtual screening for drug discoverySuccessful identification of new compounds with high binding affinity to CCR5 receptors .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural variations among 1-Cyclohexyl-3-(3,3-diphenylpropyl)urea and related compounds:

Compound Name Substituent R1 Substituent R2 Molecular Formula Molecular Weight
This compound Cyclohexyl 3,3-Diphenylpropyl Not Provided ~350 (estimated)
1-(3,3-Diphenylpropyl)-3-phenylurea Phenyl 3,3-Diphenylpropyl C22H22N2O 330.43
1-(3-Phenylpropyl)urea H (Unsubstituted urea) 3-Phenylpropyl C10H14N2O 178.23
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea Cyclopropyl-hydroxypropyl 3-Phenylpropyl C16H24N2O2 276.37

Key Observations :

  • Cyclohexyl vs. Phenyl : The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to the phenyl group in 1-(3,3-diphenylpropyl)-3-phenylurea. This may improve membrane permeability but reduce aqueous solubility.
  • Diphenylpropyl vs.

Physicochemical Properties

  • Hydrogen Bonding: The urea core enables strong hydrogen-bond donor/acceptor interactions, a feature shared across all analogs. However, substituents like the hydroxyl group in may introduce additional polarity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of cyclohexylamine with 3,3-diphenylpropyl isocyanate under anhydrous conditions. The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate forms a urea linkage via a carbamate intermediate.

Cyclohexylamine+3,3-Diphenylpropyl IsocyanateThis compound\text{Cyclohexylamine} + \text{3,3-Diphenylpropyl Isocyanate} \rightarrow \text{this compound}

Experimental Protocol

In a typical procedure:

  • Cyclohexylamine (1.0 equiv.) is dissolved in dry dichloromethane (DCM) under nitrogen.

  • 3,3-Diphenylpropyl isocyanate (1.05 equiv.) is added dropwise at 0°C.

  • The reaction is stirred at room temperature for 12–24 hours.

  • The crude product is purified via recrystallization from ethanol/water (yield: 75–85%).

Critical Parameters :

  • Excess isocyanate (1.05–1.10 equiv.) ensures complete amine consumption.

  • Anhydrous conditions prevent hydrolysis of the isocyanate to undesired amines.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from days to hours. A modified protocol utilizes a manual microwave synthesizer at 80°C for 3 hours, achieving yields comparable to traditional methods (82–88%).

Advantages :

  • Energy efficiency : 50% reduction in thermal energy input.

  • Scalability : Suitable for parallel synthesis of urea derivatives.

Catalytic Methods and Solvent Optimization

Photochemical Activation

Recent studies demonstrate the use of 4CzIPN (a photocatalyst) under blue light (456 nm) to facilitate urea formation at room temperature. This method achieves 94% yield in dimethyl sulfoxide (DMSO) with Cs₂CO₃ as a base.

Reaction Conditions :

  • Catalyst loading: 5 mol% 4CzIPN.

  • Solvent: DMSO (optimal for polar intermediates).

Solvent Screening

Data from solvent optimization studies reveal the following trends:

SolventYield (%)Reaction Time (h)
DMSO9424
DMF9524
THF8624
Acetonitrile6124

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the amine, while nonpolar solvents (toluene) result in negligible conversion.

Patent-Based Industrial Synthesis

Large-Scale Production

A patented method employs carbon monoxide and cyclic carbonic acid esters to synthesize 1,3-disubstituted ureas. Key steps include:

  • Reaction of cyclohexylamine with ethylene carbonate under CO atmosphere.

  • Heating at 90–140°C for 1–5 hours.

  • Isolation via precipitation with poor solvents (e.g., water, acetone).

Scale-Up Advantages :

  • Cost-effectiveness : Avoids expensive isocyanate precursors.

  • Safety : Reduced handling of moisture-sensitive reagents.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Traditional Coupling75–8512–24 hModerateLab-scale
Microwave82–883 hHighParallel
Photochemical9424 hHighLab-scale
Patent70–801–5 hLowIndustrial

Trade-Offs :

  • Microwave and photochemical methods offer high yields but require specialized equipment.

  • Industrial methods prioritize cost and scalability over maximum yield.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(3,3-diphenylpropyl)urea, and how can reaction conditions be optimized?

CDPU is synthesized via nucleophilic substitution between cyclohexylamine and 3,3-diphenylpropyl isocyanate. Key steps include:

  • Isocyanate preparation : Reacting 3,3-diphenylpropylamine with phosgene or safer equivalents (e.g., triphosgene) under anhydrous conditions .
  • Urea formation : Combining the isocyanate with cyclohexylamine in a polar aprotic solvent (e.g., THF) at 0–25°C.
  • Purification : Column chromatography or recrystallization (solvent: ethyl acetate/hexane) yields >95% purity.
    Optimization : Reaction efficiency improves with slow isocyanate addition to prevent dimerization. Monitoring via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) ensures intermediate stability .

Q. How is CDPU structurally characterized, and what analytical techniques validate its purity?

Structural validation :

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.8 (cyclohexyl protons), δ 3.1–3.3 (–NH–CO–NH–), δ 7.2–7.4 (aromatic protons from diphenylpropyl) .
    • ¹³C NMR : Carbonyl (C=O) at ~155 ppm; cyclohexyl carbons at 25–35 ppm .
  • HRMS : Expected [M+H]⁺ = 361.2384 (C₂₈H₃₂N₂O⁺) .
    Purity assessment :
  • HPLC : Retention time ~8.2 min (C18 column, 70% acetonitrile/water) .
  • Melting point : 142–144°C (deviations suggest impurities) .

Q. What are the solubility and stability profiles of CDPU under laboratory conditions?

  • Solubility :
    • High in DMSO (>50 mg/mL), moderate in chloroform (10–15 mg/mL), low in water (<0.1 mg/mL).
    • Solubility in ethanol improves with heating (up to 20 mg/mL at 50°C) .
  • Stability :
    • Stable at –20°C for >2 years.
    • Degrades in aqueous buffers (pH <3 or >11) via urea bond hydrolysis; half-life at pH 7.4: ~6 months .

Advanced Research Questions

Q. How does CDPU interact with biological targets, and what are its proposed mechanisms of action?

CDPU’s urea moiety and lipophilic groups enable interactions with enzymes and receptors:

  • Enzyme inhibition : Binds to catalytic sites of hydrolases (e.g., epoxide hydrolases) via hydrogen bonding (NH groups) and hydrophobic interactions (diphenylpropyl) .
  • Receptor modulation : Acts as a partial agonist for G-protein-coupled receptors (GPCRs) with IC₅₀ values of 10–50 µM in cancer cell lines (e.g., MCF-7) .
    Mechanistic studies : Fluorescence quenching assays show binding constants (Kₐ) of ~10⁴ M⁻¹ for serum albumin, suggesting pharmacokinetic relevance .

Q. How do structural modifications of CDPU impact its bioactivity, and what QSAR models guide optimization?

Key modifications :

  • Cyclohexyl replacement : Aromatic substituents (e.g., phenyl) reduce solubility but enhance target affinity .
  • Diphenylpropyl chain length : Shorter chains (C2) decrease cytotoxicity (e.g., IC₅₀ shifts from 15 µM to >100 µM in HepG2) .
    QSAR insights :
  • LogP >4 correlates with improved blood-brain barrier penetration.
  • Electron-withdrawing groups on the phenyl rings enhance enzyme inhibition (e.g., –NO₂ increases activity by 30%) .

Q. How can researchers resolve contradictions in reported biological activity data for CDPU?

Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) arise from:

  • Assay conditions : Serum-free vs. serum-containing media alter compound availability.
  • Cell line variability : Metabolic differences (e.g., CYP450 expression in HepG2 vs. HEK293).
    Resolution strategies :
  • Standardize protocols (e.g., 48-h exposure, 10% FBS).
  • Use orthogonal assays (e.g., ATP quantification + caspase-3 activation) .

Q. What in vitro and in vivo models are appropriate for evaluating CDPU’s therapeutic potential?

  • In vitro :
    • Cancer : MTT assay in MCF-7 (breast), A549 (lung).
    • Neuroinflammation : Microglial BV2 cells (TNF-α/IL-6 ELISA) .
  • In vivo :
    • Xenografts : Nude mice with subcutaneous tumors (CDPU dosing: 20 mg/kg/day, IP).
    • Toxicity : Rodent liver/kidney histopathology post 28-day exposure .

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